1-(1-Cyclopropylideneethyl)-2-methoxybenzene
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Overview
Description
1-(1-Cyclopropylideneethyl)-2-methoxybenzene is an organic compound characterized by a cyclopropylidene group attached to an ethyl chain, which is further connected to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylideneethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones . This reaction is performed under mild conditions and features good functional group compatibility, yielding high amounts of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and hydrazones is common in industrial settings due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropylideneethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(1-Cyclopropylideneethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylideneethyl)-2-methoxybenzene involves its interaction with molecular targets through various pathways. The cyclopropylidene group is known for its high reactivity, which allows the compound to participate in a range of chemical reactions. The methoxybenzene ring provides stability and enhances the compound’s ability to interact with different substrates.
Comparison with Similar Compounds
Benzene, (cyclopropylidenemethyl)-: Shares the cyclopropylidene group but lacks the methoxy substituent.
Alkylidenecyclopropanes: Similar in structure but differ in the alkylidene group attached to the cyclopropane ring.
Uniqueness: 1-(1-Cyclopropylideneethyl)-2-methoxybenzene is unique due to the presence of both the cyclopropylidene group and the methoxybenzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918831-66-0 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(1-cyclopropylideneethyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H14O/c1-9(10-7-8-10)11-5-3-4-6-12(11)13-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
KJFQGUYLHYTYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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